Propan-2-yl 4-sulfamoylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

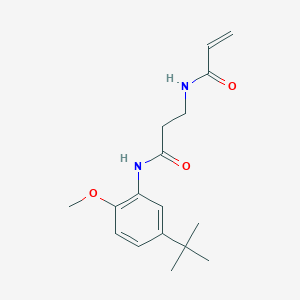

Propan-2-yl 4-sulfamoylbenzoate, also known as 4-[(propan-2-yl)sulfamoyl]benzoic acid, is a compound with the CAS Number: 10252-66-1 . It has a molecular weight of 243.28 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis

This compound is a solid substance .科学的研究の応用

Tissue Sulfhydryl Groups and Sulfonamide Functionality

Sulfonamide groups, such as those in Propan-2-yl 4-sulfamoylbenzoate, play a crucial role in medicinal chemistry due to their resemblance to the carboxylic acid group of natural substrates like 4-aminobenzoic acid. This similarity allows sulfonamides to act as inhibitors of enzymes like tetrahydropteroic acid synthetase, demonstrating their utility beyond simple antimicrobial applications. Their use in drug design highlights their importance in developing new therapeutics, emphasizing their role in sulfonamide antibacterials and potential in other areas of medicine and biology (Kalgutkar, Jones, & Sawant, 2010).

Chemical Catalysis and Sulfonamide Synthesis

In chemical synthesis, the sulfonamide group is utilized in catalytic processes, such as in the chemoselective transesterification of β-ketoesters. This demonstrates the group's versatility in organic chemistry, enabling selective reactions that are fundamental in synthesizing various chemical compounds. The application in transesterification processes showcases the sulfonamide's contribution to creating more efficient and selective chemical synthesis pathways (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Antimicrobial and Environmental Applications

Sulfonamides, including derivatives of this compound, have been explored for their antimicrobial properties, illustrating their broad utility beyond their traditional role as antibiotics. Research into novel sulfonamide compounds has shown promise in developing new antimicrobial agents, highlighting the ongoing importance of sulfonamide chemistry in addressing bacterial resistance and finding new therapeutic options (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Environmental Degradation and Transformation

The environmental behavior of sulfonamide antibiotics, including their degradation and transformation, has been a subject of study due to their persistence in the environment. Understanding how sulfonamides, such as this compound, degrade and transform can inform wastewater treatment strategies and environmental remediation efforts. Research on microbial degradation pathways reveals unique mechanisms, such as ipso-hydroxylation followed by fragmentation, that can eliminate sulfonamide antibiotics from the environment, indicating the complexity of interactions between these compounds and microbial systems (Ricken et al., 2013).

特性

IUPAC Name |

propan-2-yl 4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACMUQWPVXRBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)

![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)